molecular formula C11H10N2S B14228053 4-Pyridinamine, 3-(phenylthio)- CAS No. 509076-67-9

4-Pyridinamine, 3-(phenylthio)-

Cat. No.: B14228053
CAS No.: 509076-67-9
M. Wt: 202.28 g/mol
InChI Key: BIGJFKSEOHFIMH-UHFFFAOYSA-N
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Description

4-Pyridinamine, 3-(phenylthio)- is an organic compound with the molecular formula C11H10N2S. It is a derivative of pyridine, featuring an amine group at the fourth position and a phenylthio group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyridinamine, 3-(phenylthio)- typically involves the reaction of 4-chloropyridine with thiophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to amination using ammonia or an amine source to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Pyridinamine, 3-(phenylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Pyridinamine, 3-(phenylthio)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Pyridinamine, 3-(phenylthio)- involves its interaction with specific molecular targets. The phenylthio group can interact with enzymes and proteins, potentially inhibiting their activity. The amine group can form hydrogen bonds with biological molecules, affecting their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

    4-Aminopyridine: Used as a research tool in characterizing potassium channels.

    3-Phenylthiopyridine: Similar structure but lacks the amine group.

    4-Pyridinamine: Lacks the phenylthio group.

Uniqueness: 4-Pyridinamine, 3-(phenylthio)- is unique due to the presence of both the amine and phenylthio groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

509076-67-9

Molecular Formula

C11H10N2S

Molecular Weight

202.28 g/mol

IUPAC Name

3-phenylsulfanylpyridin-4-amine

InChI

InChI=1S/C11H10N2S/c12-10-6-7-13-8-11(10)14-9-4-2-1-3-5-9/h1-8H,(H2,12,13)

InChI Key

BIGJFKSEOHFIMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=CN=C2)N

Origin of Product

United States

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